4-chloro-2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Indole, also known as benzopyrrole, is another important heterocyclic system that provides the skeleton to many bioactive aromatic compounds .
Synthesis Analysis
Thiophene and its substituted derivatives are synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . Various methods for the synthesis of thiophenes have been reported .Molecular Structure Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Chemical Reactions Analysis
Thiophene derivatives show high antimicrobial activity against various microbial infections . Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .Physical And Chemical Properties Analysis
Thiophene is a structural alert with formula C4H4S . It is considered to be a structural alert with formula C4H4S, chemical name is thiacyclopentadiene .Scientific Research Applications
- PE6, with a donor–π–acceptor (D–π–A) backbone structure, incorporates 4,8-bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDT-T-SiCl), thienothiophene (TT), and benzo[d][1,2,3]triazole (BTA) units .
- PE6-based OPVs using different acceptors (IT-M and BTA3) exhibited high open-circuit voltages (VOC) while maintaining low voltage losses (Vloss) in the range of 0.54–0.57 V .
- Derivatives of this compound have shown good antimicrobial potential. Specifically, compounds 1a and 1b demonstrated favorable antimicrobial activity .
Organic Photovoltaics (OPVs)
Antimicrobial Potential
Sulfone-Based Dual Acceptor Polymers
Future Directions
Thiophene and indole derivatives have a broad spectrum of biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the design and discovery of new drug molecules that contain these heterocyclic nuclei possibly offer some of the greatest hopes for success in present and future epoch .
properties
IUPAC Name |
4-chloro-2-(7-methoxy-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-26-18-5-2-4-13-16-11-15(14-10-12(22)7-8-17(14)25)23-24(16)21(27-20(13)18)19-6-3-9-28-19/h2-10,16,21,25H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDGONDTPAVSRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol |
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